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Compound of Interest

Compound Name: Preparation K

Cat. No.: B1172027

For Researchers, Scientists, and Drug Development
Professionals

This document provides a detailed guide to utilizing Proteinase K for the efficient extraction of
high-quality genomic DNA from various tissue samples. The protocols outlined here are
foundational for numerous downstream applications in molecular biology, including PCR,
sequencing, and genotyping.

Proteinase K is a highly active and stable serine protease with broad substrate specificity.[1] Its
ability to degrade a wide range of proteins, including DNases and RNases, makes it an
indispensable tool for nucleic acid purification.[2][3] The enzyme's stability in the presence of
detergents, such as SDS, and at elevated temperatures ensures robust performance during
tissue lysis.[4][5]

Data Presentation: Quantitative Parameters for
Proteinase K Digestion

The efficacy of Proteinase K digestion is influenced by several key factors, including enzyme
concentration, incubation temperature, and duration. The following tables summarize typical
guantitative parameters for DNA extraction from different tissue types.
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Proteinase K

. Incubation .
. Concentration Incubation Expected DNA
Tissue Type Temperature . .
(Stock: 20 °C) Time Yield
mg/mL)
Fresh/Frozen ) )
_ 10-20 pL Varies by tissue
Mammalian ) 50-65°C[6][7] 1-12 hours[6]
_ (Typical)[6] type
Tissue
_ Varies by tissue
FFPE Tissue 20-40 pL[8] 55-56°C[6] 24 - 72 hours[8] )
cellularity[8]
] 10-20 pL Varies by cell
Mammalian Cells ] 37-65°C[6] 1-12 hours[6]
(Typical)[6] number
) Varies (e.g., 100 Varies by culture
Bacteria 37-55°C[6] 1 - 3 hours|[6] )
png/mL)[2] density

Table 1: Recommended Proteinase K Digestion Parameters for Various Sample Types. This
table provides a general guideline for optimizing Proteinase K digestion. Optimal conditions
may vary depending on the specific tissue and downstream application.

Parameter Recommended Range Notes

Higher concentrations may be
Proteinase K Concentration 50 - 200 pug/mL[9][10] needed for protein-rich or
tough tissues.[11]

Higher temperatures can

enhance activity but risk

Optimal Temperature 50 - 65°C[2][7] ] T
enzyme inactivation above
65°C.[2][7]
Optimal activity is generall
pH Range 7.5-12.0[2] P YS9 Y
observed around pH 8.0.[12]
Heat inactivation for 10-15
Inactivation Temperature 95 - 100°C[7] minutes is common, though

not always complete.[7][13]
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Table 2: General Optimization Parameters for Proteinase K Activity. This table outlines key
parameters that can be adjusted to optimize the digestion protocol for specific experimental
needs.

Experimental Protocols

Standard Protocol for DNA Extraction from Fresh or
Frozen Mammalian Tissue

This protocol is a widely used method for obtaining high-molecular-weight DNA.

Materials:

Fresh or frozen tissue sample (10-25 mg)

e Lysis Buffer (10 mM Tris-HCI pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS)
e Proteinase K (20 mg/mL stock solution)

e RNase A (10 mg/mL stock solution)

e Phenol:Chloroform:lsoamyl Alcohol (25:24:1)

e Chloroform:lsoamyl Alcohol (24:1)

o Ethanol (100% and 70%)

TE Buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA) or nuclease-free water
Procedure:

» Tissue Preparation: Mince the tissue sample on a clean surface and transfer itto a 1.5 mL
microcentrifuge tube. If starting with frozen tissue, do not thaw before adding the lysis buffer
to minimize DNA degradation.[14]

e Lysis: Add 500 pL of Lysis Buffer to the tissue sample.
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e Proteinase K Digestion: Add 10-20 uL of Proteinase K (20 mg/mL stock) to the lysate.[6] Mix
thoroughly by vortexing.

 Incubation: Incubate the mixture at 55°C in a water bath or heat block for 1-3 hours, or
overnight for more difficult tissues.[6] Intermittent vortexing can aid in digestion. The lysate
should become clear.

* RNase Treatment (Optional): Add 2 pL of RNase A (10 mg/mL) and incubate at 37°C for 30-
60 minutes to remove RNA.

e Phenol-Chloroform Extraction: Add an equal volume (500 pL) of phenol:.chloroform:isoamyl
alcohol. Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at room
temperature.

e Aqueous Phase Transfer: Carefully transfer the upper aqueous phase containing the DNA to
a new microcentrifuge tube, avoiding the protein interface.

o Chloroform Extraction: Add an equal volume (500 pL) of chloroform:isoamyl alcohol, vortex,
and centrifuge as in step 6.

o DNA Precipitation: Transfer the aqueous phase to a new tube and add 2 volumes of ice-cold
100% ethanol. Mix by gentle inversion until a white DNA precipitate becomes visible.

o DNA Pelleting: Centrifuge at 12,000 x g for 15 minutes to pellet the DNA. Carefully discard
the supernatant.

e Washing: Wash the DNA pellet with 500 pL of 70% ethanol to remove residual salts.
Centrifuge at 12,000 x g for 5 minutes.

e Drying and Resuspension: Carefully remove the ethanol and air-dry the pellet for 10-15
minutes. Do not over-dry. Resuspend the DNA in 50-100 pL of TE buffer or nuclease-free
water.

Protocol for DNA Extraction from Formalin-Fixed
Paraffin-Embedded (FFPE) Tissue
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This protocol is adapted for the challenges of extracting DNA from FFPE samples, which often
contain cross-linked proteins.

Materials:

FFPE tissue sections (5-10 pum thick)

Xylene

Ethanol (100%, 95%, 70%)

Lysis Buffer (as above, or a specialized FFPE lysis buffer)

Proteinase K (20 mg/mL stock solution)

TE Buffer or nuclease-free water

Procedure:

o Deparaffinization:

o

Place the FFPE sections in a 1.5 mL microcentrifuge tube.

[¢]

Add 1 mL of xylene and vortex to dissolve the paraffin. Centrifuge at maximum speed for 5
minutes and discard the supernatant.

[¢]

Add 1 mL of 100% ethanol and vortex. Centrifuge and discard the supernatant.

[e]

Repeat the wash with 95% ethanol, followed by 70% ethanol.

o Rehydration and Drying: After the final ethanol wash, air-dry the tissue pellet for 10-15
minutes to evaporate residual ethanol.

e Lysis and Digestion:
o Add 200 pL of Lysis Buffer to the dried pellet.

o Add 20-40 uL of Proteinase K (20 mg/mL stock).[8]
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o Incubate at 56°C for 24-72 hours.[8] For highly cross-linked tissues, a longer incubation
may be necessary.

o Heat Inactivation: Incubate the sample at 95°C for 10 minutes to inactivate the Proteinase K.

[7]

 Purification: Proceed with a standard DNA purification method, such as phenol-chloroform
extraction or a column-based kit, starting from step 6 of the fresh/frozen tissue protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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